molecular formula C35H46N2O3PPdS- B13914905 Methanesulfonato2-Di-t-butylphosphino-2'-(N,N-dimethylamino)biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Methanesulfonato2-Di-t-butylphosphino-2'-(N,N-dimethylamino)biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Cat. No.: B13914905
M. Wt: 712.2 g/mol
InChI Key: JIFWMTDBDBVFGA-UHFFFAOYSA-N
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Description

Methanesulfonato2-Di-t-butylphosphino-2’-(N,N-dimethylamino)biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is a complex organometallic compound. It is known for its application in various catalytic processes, particularly in the field of organic synthesis. The compound is characterized by the presence of palladium, which is coordinated with methanesulfonato, di-t-butylphosphino, and N,N-dimethylamino biphenyl ligands.

Preparation Methods

The synthesis of Methanesulfonato2-Di-t-butylphosphino-2’-(N,N-dimethylamino)biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) involves several steps. One common method includes the reaction of palladium acetate with the corresponding ligands in the presence of methanesulfonic acid. The reaction is typically carried out in an organic solvent such as dichloromethane under controlled temperature conditions .

Chemical Reactions Analysis

Methanesulfonato2-Di-t-butylphosphino-2’-(N,N-dimethylamino)biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of oxidizing agents.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups. Common reagents used in these reactions include hydrogen, halogens, and other organic compounds. .

Scientific Research Applications

Methanesulfonato2-Di-t-butylphosphino-2’-(N,N-dimethylamino)biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanesulfonato2-Di-t-butylphosphino-2’-(N,N-dimethylamino)biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) involves the coordination of palladium with the ligands, which facilitates various catalytic processes. The compound acts as a catalyst by providing a platform for the reactants to interact, thereby lowering the activation energy and increasing the reaction rate .

Comparison with Similar Compounds

Methanesulfonato2-Di-t-butylphosphino-2’-(N,N-dimethylamino)biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is unique due to its specific ligand structure, which imparts distinct catalytic properties. Similar compounds include:

These compounds share similar palladium coordination but differ in their ligand structures, which can lead to variations in their catalytic activities and applications.

Properties

Molecular Formula

C35H46N2O3PPdS-

Molecular Weight

712.2 g/mol

IUPAC Name

2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline

InChI

InChI=1S/C22H32NP.C12H10N.CH4O3S.Pd/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-16H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

JIFWMTDBDBVFGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Origin of Product

United States

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